2',3',5'-Tri-O-acetyladenosine 2',3',5'-Tri-O-acetyladenosine
Brand Name: Vulcanchem
CAS No.: 7387-57-7
VCID: VC20755553
InChI: InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Molecular Formula: C16H19N5O7
Molecular Weight: 393.35 g/mol

2',3',5'-Tri-O-acetyladenosine

CAS No.: 7387-57-7

Cat. No.: VC20755553

Molecular Formula: C16H19N5O7

Molecular Weight: 393.35 g/mol

* For research use only. Not for human or veterinary use.

2',3',5'-Tri-O-acetyladenosine - 7387-57-7

Specification

CAS No. 7387-57-7
Molecular Formula C16H19N5O7
Molecular Weight 393.35 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1
Standard InChI Key GCVZNVTXNUTBFB-XNIJJKJLSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

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